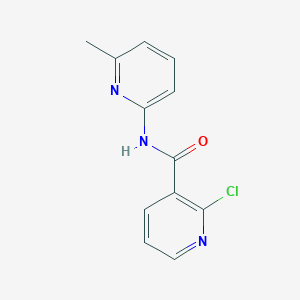
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-6-methylpyridine with appropriate reagents under controlled conditions. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for substitution reactions and various oxidizing or reducing agents for redox reactions. The choice of solvent and temperature conditions is critical for achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation or reduction can lead to the formation of new compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: This compound is structurally similar, with a bromine atom instead of chlorine.
2-Amino-6-methylpyridine: Another related compound with an amino group in place of the carboxamide group.
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Propiedades
Número CAS |
544421-74-1 |
|---|---|
Fórmula molecular |
C12H10ClN3O |
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
2-chloro-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-2-6-10(15-8)16-12(17)9-5-3-7-14-11(9)13/h2-7H,1H3,(H,15,16,17) |
Clave InChI |
FMMTWWPEIGAUTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Solubilidad |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
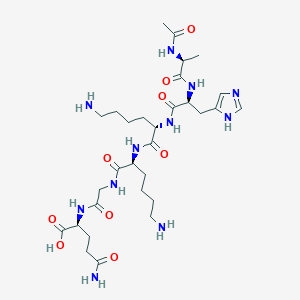

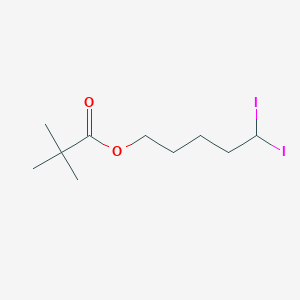
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)
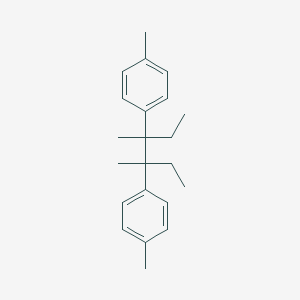
![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
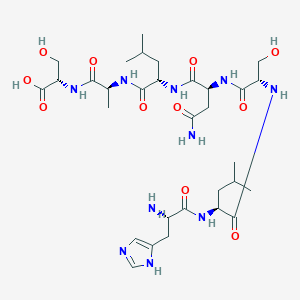
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

